2-Tert-butylsulfanyl-4-chloro-1-methylbenzene
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Overview
Description
Chemical Reactions Analysis
2-Tert-butylsulfanyl-4-chloro-1-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups within the compound. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butylsulfanyl-4-chloro-1-methylbenzene has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound could be utilized in the development of new materials or products. The specific applications of this compound depend on its chemical properties and the needs of the researchers or industries involved.
Mechanism of Action
The mechanism of action of 2-Tert-butylsulfanyl-4-chloro-1-methylbenzene involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context in which the compound is used. For example, in a biological setting, this compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action would require further research and experimental data to fully elucidate.
Comparison with Similar Compounds
2-Tert-butylsulfanyl-4-chloro-1-methylbenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity or applications. this compound may possess unique features that distinguish it from other compounds, such as specific reactivity patterns, biological activity, or industrial applications. A detailed comparison would require a thorough analysis of the chemical and physical properties of this compound and its analogs.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. While detailed information on its preparation methods, chemical reactions, and mechanism of action may require further research, its unique properties make it a valuable compound for researchers and industries alike.
Properties
IUPAC Name |
2-tert-butylsulfanyl-4-chloro-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSACCNDXVJTMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)SC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)SC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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